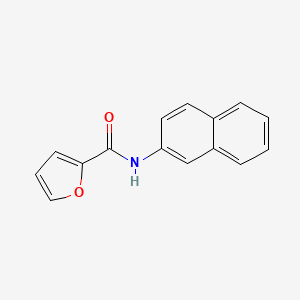acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
(3E)-3-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as condensation, acylation, and hydrazone formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide include other hydrazone derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications. Compared to other similar compounds, it may exhibit unique biological activity or chemical properties that make it valuable for specific research or industrial purposes.
Conclusion
(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C22H26N4O6 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-N'-[(E)-[4-[(2-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C22H26N4O6/c1-14(11-20(27)23-13-15-7-5-6-8-18(15)31-3)25-26-22(29)21(28)24-17-10-9-16(30-2)12-19(17)32-4/h5-10,12H,11,13H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+ |
Clé InChI |
NBZRGMQZTWJEET-AFUMVMLFSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)/CC(=O)NCC2=CC=CC=C2OC |
SMILES canonique |
CC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)NCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)


![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)

![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)
